N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Description

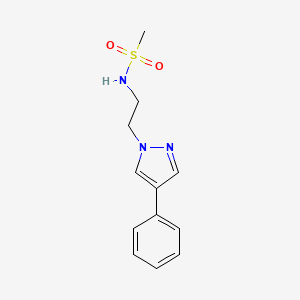

N-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a methanesulfonamide derivative featuring a pyrazole ring substituted with a phenyl group at the 4-position. The compound’s structure consists of a methanesulfonamide group connected via an ethyl linker to the pyrazole moiety.

Properties

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-18(16,17)14-7-8-15-10-12(9-13-15)11-5-3-2-4-6-11/h2-6,9-10,14H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPFAECPWGEDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.

Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a halogenated pyrazole.

Attachment of the Ethyl Chain: The ethyl chain can be introduced through an alkylation reaction using an appropriate alkyl halide and a base.

Formation of the Methanesulfonamide Group: The final step involves the reaction of the ethyl-substituted pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include continuous flow reactions, use of cheaper catalysts, and optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Ethyl 3-chloro-5-cyanobenzoate is an organic compound with the molecular formula . It features a benzoate structure with chloro and cyano groups at the 3 and 5 positions, respectively. This compound belongs to the cyanobenzoate family and is recognized for its potential use in pharmaceuticals and agrochemicals due to its unique structural features.

Potential Applications

- Pharmaceuticals and Agrochemicals Ethyl 3-chloro-5-cyanobenzoate's unique structure allows for various functionalizations, making it potentially useful in pharmaceuticals and agrochemicals.

- Isoindolinone Pigments Alkyl esters of tetrachloro-2-cyanobenzoic acid, obtained through processes involving cyano compounds, are important intermediates in the preparation of isoindolinone pigments .

- Catalysis Cyanobenzoic acid derivatives play a role in catalytic processes . For example, a catalytic process within a porous coordination network was demonstrated by treating benzaldehyde and cyanotrimethylsilane with a CH2Cl2 suspension of powdered , which gave 2-(trimethylsiloxy)phenylacetonitrile in 77% yield .

Safety and Hazards

According to GHS classifications, Ethyl 3-chloro-5-cyanobenzoate may be harmful if swallowed, in contact with skin, or inhaled . It may also cause skin and serious eye irritation, and may cause respiratory irritation .

- H302: Harmful if swallowed

- H312: Harmful in contact with skin

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H332: Harmful if inhaled

- H335: May cause respiratory irritation

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P264+P265: Wash skin thoroughly after handling.

- P270: Do not eat, drink or smoke when using this product.

- P271: Use only outdoors or in a well-ventilated area.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P301+P317: IF SWALLOWED: Get medical help.

- P302+P352: IF ON SKIN: Wash with plenty of water.

- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- P317: Get medical help.

- P319: Get medical help if you feel unwell.

- P321: Specific treatment (see supplemental first aid instructions on this label).

- P330: Rinse mouth.

- P332+P317: If skin irritation occurs: Get medical help.

- P337+P317: If eye irritation persists: Get medical help.

- P362+P364: Take off contaminated clothing and wash it before reuse.

- P403+P233: Store in a well-ventilated place. Keep container tightly closed.

- P405: Store locked up.

- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can modulate receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Structural Analysis

- Pyrazole vs. Pyrazolo-Pyrimidine Core : The target compound’s pyrazole ring is simpler than the pyrazolo[3,4-d]pyrimidine system in ’s compound, which may enhance binding to ATP pockets in kinases but reduce selectivity .

- Substituent Effects : Fluorophenyl () and trifluoromethyl groups () increase lipophilicity and metabolic stability compared to the target compound’s phenyl group .

- Linker Diversity: Ethyl linkers (target compound) vs. hydroxypropoxy () or aminoethyl () chains influence solubility and target engagement .

Pharmacological Insights

- Antiarrhythmic Activity : and highlight methanesulfonamides with Class II/III antiarrhythmic effects, suggesting the target compound could be modified for similar applications by introducing ion channel-targeting groups .

- Kinase Inhibition Potential: The pyrazolo-pyrimidine in is structurally analogous to kinase inhibitors (e.g., JAK/STAT inhibitors), whereas the target compound’s pyrazole may offer a simpler scaffold for optimization .

Physicochemical Properties

- Melting Points: ’s compound has a high melting point (252–255°C), likely due to its rigid chromenone and pyrazolo-pyrimidine systems, whereas the target compound’s simpler structure may result in a lower melting point .

- Molecular Weight : The target compound’s lower molecular weight (~279 vs. 603 in ) could improve bioavailability but reduce binding affinity for larger targets .

Biological Activity

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyrazole ring and a methanesulfonamide group. The general molecular formula is , with a molecular weight of approximately 294.37 g/mol. The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring through the reaction of hydrazine with diketones, followed by the introduction of phenyl groups via Friedel-Crafts reactions, and concluding with sulfonation to yield the final product .

The biological activity of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide primarily arises from its ability to inhibit specific enzymes. The compound binds to the active sites of target enzymes, disrupting various biological pathways. It has been shown to interact with proteases and enzymes involved in cellular signaling and metabolism, leading to potential therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide has also been investigated for its anti-inflammatory properties. It modulates key inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. These actions suggest its potential use in treating inflammatory diseases .

Antitubercular Activity

Research has indicated that this compound possesses antitubercular activity, particularly against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have revealed that modifications in the pyrazole core can enhance its potency against tuberculosis, emphasizing the importance of specific functional groups in its structure .

Comparative Biological Activity

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide | Pyrazole ring + Methanesulfonamide | Antimicrobial, Anti-inflammatory, Antitubercular |

| 1-Phenyl-N-(2-(4-methylpyrazol-1-yl)ethyl)methanesulfonamide | Similar structure | Moderate antimicrobial activity |

| 5-Difluoromethyl-N-(2-hydroxyethyl)-methanesulfonamide | Contains hydroxyl group | Anti-inflammatory effects |

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of pyrazole compounds found that N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide exhibited superior antimicrobial activity compared to traditional antibiotics, with specific MIC values indicating its potency against resistant bacterial strains .

- Inflammation Model : In vivo studies using animal models of inflammation demonstrated that this compound significantly reduced inflammation markers when administered in therapeutic doses, supporting its potential application in inflammatory disease management .

- Tuberculosis Research : A recent screening identified N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide as a lead compound in antitubercular drug development due to its unique mechanism of action and favorable SAR profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.